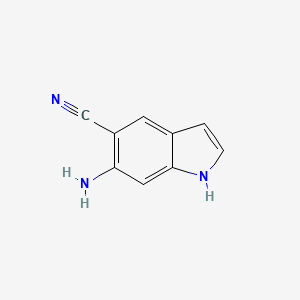

6-Amino-1H-indole-5-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole derivatives are a cornerstone of organic and medicinal chemistry due to their profound and diverse biological activities. nih.gov This versatile scaffold is present in numerous natural products, pharmaceuticals, and agrochemicals. khanacademy.org For instance, the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the antihypertensive drug reserpine (B192253) all feature the indole core.

In medicine, indole-based compounds have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chemimpex.com Vincristine and vinblastine, two well-known anticancer agents, are indole alkaloids that function by inhibiting tubulin polymerization. nih.gov The structural versatility of the indole nucleus allows for its modification at various positions (N-1, C-2 to C-7), enabling chemists to fine-tune its biological and physical properties for specific applications. nih.gov

Overview of Aminonitrile Motifs in Heterocyclic Synthesis

The aminonitrile motif, characterized by an amino group and a nitrile group attached to the same or adjacent carbon atoms, serves as a powerful building block in heterocyclic synthesis. These functionalities offer a rich platform for chemical transformations. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the amino group acts as a potent nucleophile or a directing group in electrophilic substitutions.

α-Aminonitriles, for example, are key intermediates in the Strecker synthesis of amino acids, a reaction first reported in 1850. khanacademy.org In modern synthetic chemistry, aminonitriles are employed to construct a wide variety of nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and pyridines. nih.govnih.govnih.gov The synthesis of compounds like 5-amino-1H-pyrazole-5-carbonitrile derivatives highlights the utility of multicomponent reactions where aminonitriles are formed in situ, leading to complex molecular architectures in a single step. nih.gov

Research Context of 6-Amino-1H-indole-5-carbonitrile within Indole Chemistry

Despite the broad interest in functionalized indoles, specific research on this compound is not extensively documented in publicly available scientific literature. Its unique substitution pattern, with an electron-donating amino group at the C6-position and an electron-withdrawing cyano group at the adjacent C5-position, suggests a compound with distinct reactivity and potential applications. The electronic interplay between these two groups on the benzene (B151609) portion of the indole ring could significantly influence its chemical behavior, particularly in electrophilic substitution and metal-catalyzed cross-coupling reactions.

The synthesis of this specific isomer likely requires a multi-step sequence, possibly starting from a suitably substituted nitroaniline or dinitrobenzene derivative to build the indole core, a common strategy for preparing substituted indoles. nih.gov For instance, the synthesis of 5-aminoindoles often proceeds through the reduction of a corresponding 5-nitroindole (B16589) precursor. d-nb.info

While direct data is scarce, the properties and potential of this compound can be inferred by comparing it with its known isomers. These related compounds serve as valuable benchmarks for predicting its spectroscopic characteristics and reactivity.

Interactive Table 1: Comparison of Known Amino-1H-indole-carbonitrile Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 6-Amino-1H-indole-2-carbonitrile | 873055-07-3 | C₉H₇N₃ | 157.17 | Amino at C6, Cyano at C2 |

| 6-Amino-1H-indole-3-carbonitrile | 625115-91-5 | C₉H₇N₃ | 157.17 | Amino at C6, Cyano at C3 |

| 6-Amino-1H-indole-4-carbonitrile | 885518-24-1 | C₉H₇N₃ | 157.17 | Amino at C6, Cyano at C4 |

| This compound | Not Available | C₉H₇N₃ | 157.17 | Amino at C6, Cyano at C5 |

The study of this compound represents an intriguing frontier in indole chemistry. Its synthesis and the exploration of its properties could unveil new synthetic methodologies and lead to the discovery of novel molecules with valuable applications in medicinal chemistry and materials science, similar to the roles played by its parent compound, 6-aminoindole, as a building block for pharmaceuticals and advanced materials. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

6-amino-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C9H7N3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-4,12H,11H2 |

InChI Key |

HKPUSGCHCQMFOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 1h Indole 5 Carbonitrile and Its Analogs

Direct Synthetic Approaches to 6-Amino-1H-indole-5-carbonitrile

Directly constructing the this compound framework involves precise, multi-step sequences that either build the indole (B1671886) ring from acyclic precursors or introduce the requisite functional groups onto a pre-existing indole core.

Cyclization Reactions of Appropriate Precursors

The construction of the indole ring system is a foundational strategy in indole synthesis. organic-chemistry.org While specific literature for the direct cyclization to this compound is scarce, established indole syntheses like the Fischer, Madelung, and Reissert methods can be adapted. A plausible strategy involves the cyclization of a suitably substituted benzene (B151609) derivative. For instance, a 1,2-diamino-4-cyano-5-alkylbenzene derivative could undergo cyclization to form the desired indole structure.

Another relevant approach is demonstrated in the synthesis of 7-azaindole (B17877) derivatives, which involves the cyclization of 5-amino-1H-pyrrole-3-carbonitrile with α,β-unsaturated ketones. This pyrrole (B145914) building block strategy, which constructs the benzene ring portion of the indole, could potentially be adapted to form the target molecule by selecting appropriate precursors.

Strategic Introduction of Amino and Carbonitrile Functionalities onto Indole Cores

An alternative and often more practical approach involves the sequential functionalization of an existing indole ring. This typically involves introducing the amino and cyano groups through regioselective reactions.

The introduction of the carbonitrile group can be accomplished via several methods. One classic method is the Sandmeyer reaction on a corresponding amino-indole, though this would require a different starting material. A more direct approach is the dehydration of an aldehyde oxime. orgsyn.org Therefore, a synthetic route could start with 6-amino-1H-indole, proceed to form 6-amino-1H-indole-5-carbaldehyde, convert the aldehyde to its oxime, and finally dehydrate the oxime to yield this compound. orgsyn.org

| Synthetic Strategy | Key Precursor(s) | Key Reactions | Target/Analog Compound | Reference(s) |

| Nitro Group Reduction | 7-Cyanoindole | Nitration, Hydrogenation/Reduction | 5-Amino-1H-indole-7-carbonitrile | |

| Nitro Group Reduction | 1-Methyl-5-nitroindole | Hydrogenation | 1-Methyl-1H-indol-5-amine | d-nb.info |

| Aldehyde Dehydration | Indole-3-carboxaldehyde | Oxime formation, Dehydration | Indole-3-carbonitrile | orgsyn.org |

| Pyrrole Cyclization | 5-Amino-1H-pyrrole-3-carbonitrile | Conjugate addition/Cyclization | 7-Azaindole derivatives |

Multicomponent Reaction Strategies for Indole Carbonitrile Synthesis

Multicomponent reactions (MCRs) have become powerful tools in heterocyclic chemistry, enabling the synthesis of complex molecules in a single step from three or more starting materials. arkat-usa.org These reactions are highly atom-economical and offer rapid access to diverse chemical libraries. researchgate.net

Copper-Catalyzed Annulation Reactions for Indolo[2,1-a]isoquinoline-5-carbonitriles

Copper catalysis facilitates a range of annulation reactions to construct fused heterocyclic systems. One notable application is the synthesis of indolo[2,1-a]isoquinolines through a tandem reaction of 2-(2-bromophenyl)-1H-indoles under microwave irradiation, catalyzed by copper. researchgate.net

Another relevant copper-catalyzed strategy involves the annulation of heteroaromatic β-halo-α,β-unsaturated carboxylic acids with alkynes. Using a copper(II) acetate (B1210297) catalyst, this method efficiently produces fused systems like indolo[2,3-c]pyrane-1-ones. nih.gov While not directly yielding indole carbonitriles, these methodologies highlight the utility of copper catalysis in creating complex, fused indole architectures that could be further functionalized. nih.govnih.gov

| Reaction Type | Key Reactants | Catalyst | Product Class | Reference(s) |

| Tandem Annulation | 2-(2-Bromophenyl)-1H-indoles | Copper | Indolo[2,1-a]isoquinolines | researchgate.net |

| Annulation | Heteroaromatic β-halo-α,β-unsaturated carboxylic acids, Alkynes | Cu(OAc)₂·H₂O | Indolo[2,3-c]pyrane-1-ones | nih.gov |

Four-Component Reactions Involving Isatins, Malononitrile (B47326), and Related Reagents Leading to Spiro[indole-3,4′-pyridine] Systems

Spiro[indole-3,4′-pyridine] scaffolds are readily synthesized through multicomponent reactions. A common strategy involves the reaction of isatin, malononitrile, and other components. For example, a three-component reaction of α,β-unsaturated N-arylaldimines, dialkyl acetylenedicarboxylates, and isatinylidene malononitriles in acetonitrile (B52724) affords polysubstituted spiro[indoline-3,4′-pyridines] in good yields. ucsb.edu

Variations of this reaction are widely reported. One-pot multicomponent reactions can produce a library of indole-pyridine carbonitrile derivatives. tandfonline.comnih.gov Similarly, a three-component condensation of isatin, malononitrile, and a 1,3-dione derivative, catalyzed by an organobase, can produce novel spiro[indole] derivatives, demonstrating the versatility of this approach. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class | Reference(s) |

| Three-Component | Isatinylidene malononitriles, N-Arylaldimines, Acetylenedicarboxylates | Acetonitrile, Room Temperature | Spiro[indoline-3,4′-pyridines] | ucsb.edu |

| Three-Component | Isatin, Malononitrile, 7-hydroxy-2-phenyl-5H- researchgate.nettandfonline.comnih.govthiadiazolo[3,2-a]pyrimidin-5-one | DABCO, Solvent-free | Spiro[indoline-3,8'-pyrano[2,3-d] researchgate.nettandfonline.comnih.govthiadiazolo[3,2-a]pyrimidine] | researchgate.net |

| One-Pot Multicomponent | Indole derivatives, other reagents | Varies | Indole-pyridine carbonitriles | tandfonline.comnih.gov |

Synthesis of Pyrano[2,3-c]pyrazole-5-carbonitriles Incorporating Indole Moieties

The pyrano[2,3-c]pyrazole core is another important heterocyclic system accessible via MCRs. nih.govresearchgate.net The typical synthesis is a four-component reaction involving an aryl aldehyde, malononitrile, a hydrazine (B178648) derivative (like hydrazine hydrate (B1144303) or phenylhydrazine), and a β-ketoester such as ethyl acetoacetate. nih.govresearchgate.net This reaction proceeds through a sequence of in-situ pyrazolone (B3327878) formation, Knoevenagel condensation, and a Michael addition followed by cyclization. nih.gov

This methodology has been extended to incorporate indole moieties, leading to more complex structures. For instance, spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] can be synthesized in a catalyst-free reaction in an aqueous medium, highlighting a green chemistry approach. researchgate.net A one-pot, five-component reaction using N-propargylated isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aryl azide (B81097) has been developed to produce pyrano[2,3-c]pyrazole fused spirooxindoles, showcasing the high level of complexity achievable with MCRs. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class | Reference(s) |

| Four-Component | Aryl aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Thiourea dioxide (organocatalyst) | 1,4-Dihydropyrano[2,3-c]-pyrazole-5-carbonitriles | researchgate.net |

| Four-Component | Benzyl (B1604629) alcohols, Malononitrile, Phenylhydrazine, Ethyl acetoacetate | Sulfonated amorphous carbon, Eosin Y | Pyrano[2,3-c]pyrazole derivatives | nih.govacs.org |

| Five-Component | N-Propargylated isatin, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, Aryl azides | Tea waste supported copper (TWCu) | Pyrano[2,3-c]pyrazole fused spirooxindoles | nih.gov |

| Multicomponent | Isatin, Malononitrile, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Catalyst-free, Water | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] | researchgate.net |

Pyranopyrimidine and Pyridopyrimidine Synthesis Utilizing Indole Precursors and Malononitrile in One-Pot Methods

One-pot, multi-component reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems like pyranopyrimidines and pyridopyrimidines. These reactions proceed via a domino sequence, often involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. The use of indole derivatives as precursors in these reactions allows for the direct fusion of the indole nucleus with pyrimidine-based rings, yielding novel polycyclic aromatic compounds.

A common strategy involves the reaction of an amino-pyrimidine derivative, an aldehyde, and an active methylene (B1212753) compound such as malononitrile. scirp.org In the context of indole precursors, a 3-cyanoacetyl indole can serve as a key building block. For instance, the three-component one-pot cyclocondensation of 2,6-diaminopyrimidin-4(3H)-one, 3-(2-cyanoacetyl)indole, and various aromatic aldehydes in boiling acetic acid yields a series of pyrido[2,3-d]pyrimidine (B1209978) indole derivatives. researchgate.net This reaction highlights the versatility of using functionalized indoles to construct complex heterocyclic systems.

The general mechanism for these syntheses typically begins with the Knoevenagel condensation of the aldehyde and malononitrile, catalyzed by a Lewis acid or a base, to form a benzylidene malononitrile intermediate. scirp.org This is followed by a Michael addition of an amino-pyrimidine or a related nucleophile (such as 6-aminouracil) to the activated double bond. scirp.orgresearchgate.net The final steps involve intramolecular cyclization and dehydration or dehydrogenation to afford the aromatic pyridopyrimidine ring system. scirp.org Various catalysts, including bismuth(III) triflate, nanocrystalline MgO, and even catalyst-free conditions in magnetized deionized water, have been employed to facilitate these transformations, often providing high yields and operational simplicity. scirp.orgresearchgate.net

While direct use of this compound in a three-component reaction with an aldehyde and malononitrile is not explicitly detailed in the provided sources, the established methodologies for synthesizing pyridopyrimidines from various amino-heterocycles suggest a plausible pathway. The amino group at the C6 position of the indole could act as the nucleophile in a Michael addition, leading to the formation of a fused pyridopyrimidine system.

Table 1: Examples of One-Pot Pyridopyrimidine Synthesis

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Aryl aldehydes, Malononitrile, 6-Amino-1,3-dimethyluracil | Bismuth(III) Triflate / Ethanol | 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitriles | scirp.org |

| Aromatic aldehydes, 3-(2-Cyanoacetyl)indole, 2,6-Diaminopyrimidin-4(3H)-one | Acetic Acid | Pyrido[2,3-d]pyrimidine indole derivatives | researchgate.net |

| Aryl aldehydes, Malononitrile, 6-Aminouracils | Nanocrystalline MgO / Water | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| Aldehydes, Malononitrile, 3-Amino-1,2,4-triazole | NaOH / Ethanol | 5-Amino-7-aryl-7,8-dihydro- scirp.orgresearchgate.netresearchgate.nettriazolo[4,3-a]-pyrimidine-6-carbonitriles | nih.gov |

Strategic Derivatization from this compound Scaffolds

The this compound core contains multiple reactive sites—the C6-amino group, the C5-carbonitrile moiety, and the indole nucleus itself (specifically the N1-H, C2, C3, C4, and C7 positions). This allows for a wide array of strategic derivatizations to generate a library of substituted indole analogs.

Chemical Transformations of the Amino Group

The aromatic amino group at the C6 position is a versatile handle for functionalization. Standard transformations for aromatic amines can be readily applied.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For example, reaction with chloroacetyl chloride in a suitable solvent can yield a 2-chloro-N-(indolyl)acetamide derivative, which can serve as a building block for further substitutions. mdpi.com

Derivatization for Analysis: For analytical purposes, the amino group can be derivatized to enhance detection. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary and secondary amines to form highly fluorescent derivatives that are amenable to UPLC-ESI-MS/MS analysis. nih.gov

Alkylation: While direct N-alkylation of the amino group can be challenging due to potential polyalkylation and competing N1-alkylation of the indole ring, it can be achieved under controlled conditions or through reductive amination of a corresponding aldehyde or ketone.

Table 2: Representative Reactions of the Amino Group

| Reagent | Reaction Type | Product Functional Group | Reference |

| Chloroacetyl chloride | Acylation | N-Chloroacetamide | mdpi.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Derivatization | N-Succinimidyl Carbamate | nih.gov |

| Pyrrolidine (with a bromopropyl-indole) | Nucleophilic Substitution/Alkylation | N-alkylated amine | d-nb.info |

Reactions Involving the Carbonitrile Moiety

The carbonitrile (cyano) group at the C5 position is a valuable functional group that can be converted into several other moieties.

Hydration: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxamide or, upon further hydrolysis, a carboxylic acid. The partial hydrolysis to the amide is a common transformation in the synthesis of heterocyclic compounds. ias.ac.in

Reduction: Catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (aminomethyl group), providing another point for diversification.

Cyclization Reactions: The nitrile group, in conjunction with an adjacent amino group, is a classic precursor for building fused heterocyclic rings, such as pyrimidines, through condensation with reagents like formamide (B127407) or amidines. While the amino and nitrile groups in this compound are not ortho to each other, the nitrile can participate in intramolecular cyclizations if a suitable reactive group is introduced at the C4 position.

Table 3: Common Transformations of the Carbonitrile Group

| Reaction Type | Reagents | Resulting Functional Group | Reference |

| Hydration | Acid or Base | Carboxamide, Carboxylic Acid | ias.ac.in |

| Dehydration (Reverse Reaction) | Phosphorus(V) oxychloride (POCl₃) | Carbonitrile (from Amide) | mdpi.com |

Modifications and Substitutions of the Indole Nucleus

The indole ring itself offers several sites for modification, allowing for the fine-tuning of the molecule's properties.

N1-Alkylation/Acylation: The indole nitrogen is readily deprotonated by a suitable base (e.g., NaH, KOH) and can be alkylated or acylated. For instance, reaction with propargyl bromide or benzyl halides introduces an alkyne or benzyl group at the N1 position, respectively. mdpi.com

Electrophilic Substitution: The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method to introduce a formyl (aldehyde) group at C3. d-nb.info

Halogenation and Cross-Coupling: Introduction of a halogen, such as iodine, at a specific position on the indole ring (e.g., C3 or C4) opens the door to a vast array of palladium-catalyzed cross-coupling reactions. mdpi.com These include the Sonogashira (coupling with terminal alkynes), Suzuki (coupling with boronic acids), Stille (coupling with organostannanes), and Heck (coupling with alkenes) reactions, enabling the installation of diverse carbon-based substituents. mdpi.com

Table 4: Key Modifications of the Indole Nucleus

| Position | Reaction Type | Reagents | Introduced Group | Reference |

| N1 | Alkylation | NaH, Propargyl bromide | Propargyl | mdpi.com |

| C3 | Vilsmeier-Haack Formylation | POCl₃, DMF | Aldehyde (-CHO) | d-nb.info |

| C3 (from 3-iodo precursor) | Heck Coupling | Olefin, Pd(OAc)₂, KOAc | Alkene | mdpi.com |

| C3 (from 3-iodo precursor) | Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | Alkyne | mdpi.com |

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, and it has been instrumental in confirming the identity and purity of 6-Amino-1H-indole-5-carbonitrile.

One-Dimensional NMR (¹H, ¹³C, DEPTQ) for Structural Elucidation

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPTQ), provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indole (B1671886) derivative typically shows distinct signals for the aromatic protons on the indole ring system. For a related compound, 6-aminoindole, the proton NMR spectrum has been recorded. nih.gov In derivatives, the chemical shifts of these protons are influenced by the electronic effects of the substituents. For instance, in a 6-bromoindol-3-yl derivative, the proton at position 2 (H-2) appears as a singlet at δ 8.45 ppm, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) exhibit a characteristic spin system. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonitrile (CN) group in indole derivatives typically resonates in the range of δ 117-120 ppm. For example, in 5-methyl-3-phenyl-1H-indole-2-carbonitrile, the cyano carbon appears at δ 117.6 ppm. The carbons of the indole ring itself show characteristic chemical shifts that are influenced by the positions of the amino and carbonitrile groups. researchgate.net

DEPTQ Spectroscopy: DEPTQ is a valuable technique for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In the context of this compound, a DEPTQ experiment would confirm the presence of the CH groups in the indole ring and the quaternary carbons, including the one attached to the cyano group and those at the ring junctions. This technique has been utilized in the structural analysis of complex indole derivatives. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.0 | - |

| C2-H | ~7.2 | ~125 |

| C3-H | ~6.4 | ~102 |

| C4-H | ~7.3 | ~122 |

| C5 | - | ~100 |

| C6 | - | ~145 |

| C7-H | ~7.0 | ~115 |

| C3a | - | ~128 |

| C7a | - | ~135 |

| CN | - | ~119 |

| NH₂ | ~4.5 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons.

HSQC Spectroscopy: The HSQC experiment correlates the signals of protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of the proton and carbon signals for each CH group in the this compound molecule. researchgate.nethmdb.ca For example, it would definitively link the proton signal at C2 to its corresponding carbon signal.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The presence of the amino (-NH₂) group is typically indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bond of the indole ring itself would also show a stretching vibration in this region. The carbonitrile (C≡N) group gives rise to a sharp and intense absorption band in the range of 2200-2260 cm⁻¹. For example, a related spiro-compound containing a 6'-amino and 5'-carbonitrile moiety shows a CN stretch at 2205 cm⁻¹ and NH₂ stretches at 3316 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic indole ring typically appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (indole) | 3300 - 3500 |

| N-H (amino) | 3300 - 3500 |

| C≡N (nitrile) | 2200 - 2260 |

| C=C (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS-EI, HRMS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (MS-EI): In MS-EI, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information. For indole derivatives, fragmentation often involves the cleavage of bonds within the indole ring system and the loss of substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS has been used to confirm the elemental composition of complex indole derivatives. mdpi.com

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Determination of Molecular Geometry and Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This technique provides an unambiguous confirmation of the molecular structure and reveals details about the planarity of the indole ring and the orientation of the amino and carbonitrile substituents. X-ray diffraction studies on related pyranopyrazole derivatives have revealed the influence of intra- and intermolecular hydrogen bonding on the crystal packing. researchgate.net In similar structures, π–π stacking interactions between aromatic rings have also been observed. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring hydrogen bond donors (the amino group and the indole N-H) and acceptors (the nitrile nitrogen and the amino nitrogen), suggests the formation of a robust network of intermolecular interactions.

Hydrogen Bonding: The primary amine (-NH₂) at the 6-position and the secondary amine (-NH) of the indole ring are potent hydrogen bond donors. The nitrogen atom of the nitrile group (-C≡N) at the 5-position is an effective hydrogen bond acceptor. It is highly probable that in the solid state, these groups would engage in extensive hydrogen bonding. For instance, N-H···N interactions involving the indole nitrogen and the nitrile nitrogen of an adjacent molecule could lead to the formation of chains or ribbons. Similarly, the amino group could participate in N-H···N hydrogen bonds with the nitrile group or even with the π-system of the indole ring of a neighboring molecule. The presence of two hydrogen bond donors on the amino group allows for the potential of creating a more complex, three-dimensional hydrogen-bonded network.

A hypothetical table of hydrogen bond geometries that one might expect to find in the crystal structure of this compound is presented below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N(1)-H(1) | H(1) | N(2) (nitrile) | ~0.86 | ~2.20 | ~3.06 | ~170 |

| N(6)-H(6A) | H(6A) | N(2) (nitrile) | ~0.86 | ~2.30 | ~3.16 | ~165 |

| N(6)-H(6B) | H(6B) | N(1) (indole) | ~0.86 | ~2.40 | ~3.26 | ~160 |

Note: This data is hypothetical and serves as an illustration of what might be determined from experimental crystallographic data.

Insights into Crystal Packing and Polymorphism

The way in which individual molecules of this compound pack together in the solid state would be a direct consequence of the interplay between the various intermolecular forces. The hydrogen bonding and π-π stacking interactions would guide the formation of a specific three-dimensional architecture. It is plausible that the molecules would arrange in a layered structure, with layers held together by hydrogen bonds and the layers themselves interacting through π-π stacking of the indole rings.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs arise from different arrangements of the molecules in the crystal lattice and can have distinct physical and chemical properties. Given the flexibility of the amino group and the potential for different hydrogen bonding patterns and stacking arrangements, it is conceivable that this compound could exhibit polymorphism under different crystallization conditions. The identification and characterization of different polymorphs would require a systematic screening of crystallization parameters (e.g., solvent, temperature, and cooling rate) and subsequent analysis of the resulting crystal structures. Without experimental data, it is not possible to confirm the existence of polymorphs for this specific compound.

A summary of potential crystallographic parameters is hypothetically presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.5 |

| β (°) | ~95 |

| Volume (ų) | ~950 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.38 |

Note: This data is purely illustrative and is not based on experimental results for this compound.

Advanced Research Applications and Biological Relevance

6-Amino-1H-indole-5-carbonitrile as a Versatile Synthetic Intermediate

The strategic placement of the amino and nitrile functional groups on the indole (B1671886) scaffold makes this compound a valuable building block in organic synthesis. These groups can be independently or concertedly involved in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Role in the Construction of Complex Polycyclic Heterocycles

The indole nucleus is a common structural motif in a vast array of natural products and pharmacologically active compounds. The presence of the amino and nitrile groups in this compound offers multiple avenues for the synthesis of fused heterocyclic systems. While direct examples of the use of this compound in the construction of complex polycyclic heterocycles are not extensively documented in publicly available research, the reactivity of the cyano-indole scaffold is well-established. For instance, 2-cyanoindole units are recognized as effective precursors for the synthesis of various indole-fused polycycles. nih.gov General methods for the annulation of rings onto the indole core, such as the Fischer indole synthesis, Bischler–Möhlau reaction, and ring expansion reactions, are fundamental in heterocyclic chemistry. arsdcollege.ac.innih.gov

The amino group in the 6-position can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. The nitrile group, on the other hand, can participate in cyclization reactions through addition of nucleophiles or by acting as an electrophile after activation. This dual functionality allows for a range of possible synthetic strategies to build additional rings onto the indole framework, leading to the creation of novel polycyclic systems with potential applications in drug discovery and materials science.

Precursor in the Synthesis of Advanced Organic Materials

The unique electronic and structural properties of indole derivatives make them attractive candidates for the development of advanced organic materials. While specific applications of this compound in this area are still emerging, related cyano-substituted indole derivatives have been investigated for their potential in creating materials for biomedical applications. For example, a series of cyano-substituted indole derivatives have been designed and synthesized as ligands for α-Synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net This highlights the potential of the aminocyanoindole scaffold in the development of diagnostic or therapeutic agents that can interact with biological macromolecules.

The amino and nitrile groups of this compound can also be utilized to incorporate this building block into larger polymeric structures or to functionalize surfaces, leading to materials with tailored optical, electronic, or biological properties.

Biological Activity and Mechanistic Insights (In Vitro Studies)

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific substitutions on this compound suggest its potential as a modulator of enzyme activity.

Enzyme Inhibition and Modulation of Metabolic Pathways

The interaction of small molecules with enzymes is a cornerstone of drug discovery. The amino and cyano groups on the indole ring of this compound can form key interactions with amino acid residues in the active sites of enzymes, leading to their inhibition or modulation.

While there is no direct evidence in the reviewed literature of this compound inhibiting bacterial cystathionine (B15957) γ-synthase, the indole core is a known scaffold for antibacterial agents. A series of novel indole core derivatives have been designed and synthesized as potential glycosyltransferase inhibitors, with some showing in vitro activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov Furthermore, N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides have been developed as potent xanthine (B1682287) oxidase inhibitors, demonstrating the utility of the cyano-indole moiety in targeting specific enzymes. nih.gov These findings suggest that the this compound scaffold could be a starting point for the design of novel inhibitors of various bacterial enzymes, although specific studies on its effect on cystathionine γ-synthase are needed.

Protein kinases are a major class of drug targets, particularly in oncology. The indole and the closely related azaindole scaffolds are prevalent in a multitude of kinase inhibitors. nih.gov The amino and cyano groups present in this compound are functionalities often found in potent kinase inhibitors. For example, 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase. capes.gov.br This demonstrates the importance of the aminocyano-substituted heterocyclic system for kinase inhibitory activity.

Cellular Pathway Modulation

The indole nucleus is central to the design of novel anticancer agents that target apoptosis and cell proliferation pathways. Aberrations in apoptosis are a primary reason for the limited effectiveness of many cancer therapies. nih.gov

Derivatives of 5-chloro-indole-2-carboxamides have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated form EGFRT790M, which is implicated in non-small-cell lung cancers. nih.gov Specific compounds from this series demonstrated significant antiproliferative activity, with GI₅₀ values as low as 41 nM. nih.gov Further investigation into their mechanism revealed that these compounds could induce apoptosis. The indolyl NH group of these molecules forms a crucial hydrogen bond with the amino acid Asp831 in the EGFR binding site, contributing to their inhibitory action. nih.gov

While many indole derivatives exhibit antioxidant properties, some can also act as pro-oxidants, inducing oxidative stress by generating reactive oxygen species (ROS). This dual role is particularly relevant in cancer therapy, where elevated ROS levels can trigger cell death in malignant cells. nih.gov

Mitochondria are a primary source of endogenous ROS, producing superoxide (B77818) anions during oxidative phosphorylation. nih.gov An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage vital biomolecules like DNA, lipids, and proteins. nih.govnih.gov In a therapeutic context, ROS can activate the p53 tumor suppressor protein. This activation can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis, thereby eliminating compromised cancer cells. nih.gov ROS can also disrupt the interaction between p53 and its negative regulator, MDM2, leading to the accumulation and increased activity of p53. nih.gov

Antimicrobial Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Indole alkaloids and their synthetic derivatives have shown significant antimicrobial activity against a range of pathogens. Pseudomonas aeruginosa, itself a producer of bioactive indole compounds, has been a source for the isolation of potent antibiotics. nih.govresearchgate.net

One such isolated compound, tris(1H-indol-3-yl)methylium, displayed broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus at minimum inhibitory concentrations (MIC) comparable to the antibiotic kanamycin. nih.gov Another class of compounds, aurone (B1235358) derivatives, which can be synthesized from acetamido precursors, have also been evaluated for their antimicrobial effects. mdpi.com These compounds showed interesting activity against Gram-positive strains, including methicillin-resistant S. aureus (MRSA). mdpi.com P. aeruginosa also produces phenazines, such as phenazine-1-carboxamide (B1678076) (PCN), which are effective against S. aureus, including MRSA strains. mdpi.com

Table 2: Antimicrobial Activity of Selected Indole-Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium | Gram-positive bacteria | 1–16 | nih.gov |

| Tris(1H-indol-3-yl)methylium | Gram-negative bacteria | 32–128 | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Indole derivatives are recognized for their potent antioxidant and free radical scavenging activities. researchgate.net This capacity is crucial for protecting cells from oxidative damage caused by ROS. researchgate.net The indole structure itself influences the antioxidant efficacy, with various substitutions on the indole ring modulating its activity. researchgate.net

Studies on pineal indoles, such as serotonin (B10506) and 5-methoxytryptamine, have shown they potently inhibit lipid peroxidation in various tissues. nih.gov The antioxidant action of indoles is often evaluated using methods like the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, which measures the ability of a compound to quench free radicals. researchgate.net Indole-3-propionate, for instance, has been identified as a potent hydroxyl radical scavenger. researchgate.net The mechanism often involves hydrogen atom transfer to neutralize reactive radicals. mdpi.com Different indole compounds exhibit varying levels of activity depending on their chemical structure and the medium (hydrophilic or lipophilic) in which they are tested. researchgate.net

Table 3: Radical Scavenging Activity of Indolic Compounds

| Compound/Method | Activity/Result | Reference |

|---|---|---|

| Pineal Indoles (Serotonin, 5-methoxytryptophol, etc.) | Potent inhibition of lipid peroxidation | nih.gov |

| Indole-3-propionate | Potent hydroxyl radical scavenger (rate constant: 7.8×10¹⁰ mol l⁻¹ s⁻¹) | researchgate.net |

Anticonvulsant Activity in Preclinical Models

The indole framework has been utilized to develop compounds with potential anticonvulsant properties. Preclinical evaluation in animal models, such as the maximal electroshock seizure (MES) test, is a standard method for identifying new antiepileptic agents. nih.govnih.gov

A study on 6,8-halo-substituted-2H- nih.govmdpi.comnih.govtriazino[5,6-b]indole-3(5H)-one derivatives demonstrated significant anticonvulsant activity in the MES model. nih.gov Specifically, compounds with chloro and bromo substitutions at the 6 and 8 positions of the indole ring showed excellent activity with minimal neurotoxicity compared to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov The essential pharmacophore for anticonvulsant activity often includes an aryl binding site, a hydrogen bonding domain, and an electron donor group, features that can be incorporated into the indole scaffold. nih.gov Another compound, 4-amino-N-(2,6-dimethylphenyl)phthalimide, which is not an indole but shares structural motifs relevant to CNS activity, was also highly effective in the MES test, highlighting the importance of specific structural features for anticonvulsant action. nih.gov

Anti-urease Activity in Biological Systems

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). danaher.com This enzymatic action is a significant virulence factor for certain pathogenic bacteria, most notably Helicobacter pylori, the primary cause of gastritis, peptic ulcers, and potentially stomach cancer. danaher.com The ammonia produced by urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa. pharmafeatures.commdpi.com Consequently, the inhibition of urease is a key strategy for combating infections by such pathogens. danaher.compharmafeatures.com

The search for effective urease inhibitors has explored various chemical scaffolds. While direct studies on this compound are not extensively detailed in the provided research, the broader class of indole derivatives is recognized for diverse biological activities. The general approach to urease inhibition involves compounds that can interact with the nickel ions in the enzyme's active site or otherwise block the catalytic process. danaher.commdpi.com For instance, acetohydroxamic acid functions by complexing with the nickel ions and is an approved drug for treating certain urinary tract infections caused by urea-splitting bacteria. danaher.commdpi.com The exploration of heterocyclic compounds like indoles as potential urease inhibitors remains an active field of medicinal chemistry, aiming to discover new agents to treat urease-dependent pathological conditions.

Insecticidal Activity Against Agricultural Pests

Indole derivatives have shown promise as potent insecticidal agents against significant agricultural pests. The diamondback moth, Plutella xylostella, is a destructive pest of brassica crops that has developed resistance to many conventional insecticides. nih.gov Research into new chemical controls has demonstrated the potential of synthetic indole derivatives. nih.gov

In one study, a series of 20 newly synthesized indole derivatives were evaluated for their insecticidal properties against P. xylostella. The findings revealed that small molecular differences in the indole structure could lead to varied biological activities. nih.gov One particular derivative, 1-(1H-indol-3-yl)hexan-1-one, exhibited high toxicity to the pest through both topical application and ingestion, even surpassing the effectiveness of the commonly used pyrethroid deltamethrin. nih.gov A key advantage noted was the selectivity of these indole derivatives, which showed low toxicity to non-target beneficial insects like the pollinator Apis mellifera (honeybee) and predator wasps of the Polybia genus. nih.gov

This research highlights the potential of the indole scaffold as a basis for developing new, effective, and more environmentally selective insecticides for managing agricultural pests like S. litura and P. xylostella. nih.govnih.gov

Potential as Anti-tubercular Agents via Enzyme Inhibition

The indole nucleus is a critical component in the development of new treatments for tuberculosis (TB), including multidrug-resistant strains. A significant target in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall.

Researchers have successfully developed a class of 1,4-azaindoles, which are structurally related to indoles, that act as noncovalent inhibitors of DprE1. This class of compounds emerged from "scaffold morphing" efforts and has demonstrated the ability to kill M. tuberculosis in vitro and show efficacy in mouse models of tuberculosis. The development of these azaindoles showcases a powerful strategy in drug discovery, where existing scaffolds are modified to create new chemical entities with potent biological activity. Given their drug-like properties and novel mechanism of action, these indole-based inhibitors hold potential as a new therapy for both drug-sensitive and drug-resistant tuberculosis.

Applications as Pharmaceutical Scaffolds for Drug Discovery

The this compound framework is an exemplary pharmaceutical scaffold, providing a versatile foundation for the design and synthesis of novel drugs. Its structural features allow for modification at multiple positions, enabling chemists to create diverse libraries of compounds for screening.

Design and Synthesis of Novel Pharmacophores

The indole ring system is a privileged scaffold in medicinal chemistry, and the addition of amino and carbonitrile groups offers unique chemical properties for designing new pharmacophores. The synthesis of highly functionalized 1H-indole-2-carbonitriles, for example, has been achieved through various cross-coupling reactions, demonstrating the chemical tractability of the indole-carbonitrile core.

Scientists have used the indole nucleus to create a wide array of derivatives with significant therapeutic potential:

Anticancer Agents: A series of indolyl-imidazopyridines were synthesized as tubulin polymerization inhibitors, acting on the colchicine (B1669291) binding site. These compounds showed potent activity against human melanoma and prostate cancer cell lines.

5-Lipoxygenase Inhibitors: Novel 2-amino-5-hydroxyindoles have been designed and synthesized to potently inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are implicated in inflammatory and allergic diseases.

Monoamine Oxidase (MAO) Inhibitors: Indole-5,6-dicarbonitrile derivatives have been synthesized and found to be potent inhibitors of MAO-A and MAO-B, suggesting their potential for treating neurodegenerative disorders like Parkinson's disease.

The following table presents examples of indole-based pharmacophores and their primary biological targets, illustrating the versatility of the core structure.

| Indole-Based Pharmacophore Class | Biological Target | Therapeutic Potential |

| Indolyl-Imidazopyridines | Tubulin Polymerization | Anticancer |

| 2-Amino-5-Hydroxyindoles | 5-Lipoxygenase (5-LO) | Anti-inflammatory |

| Indole-5,6-dicarbonitriles | Monoamine Oxidase (MAO) | Neurodegenerative Diseases |

| 1,4-Azaindoles | DprE1 Enzyme | Anti-tubercular |

This table is interactive. Click on the headers to sort.

Lead Compound Identification and Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or lead compound is chemically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). pharmafeatures.com The indole scaffold is frequently the subject of such optimization efforts.

The process involves systematically altering the lead compound's structure. For instance, researchers improved upon a lead compound, 2-(1H-indol-5-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, by synthesizing a new series of analogues. This structural optimization led to the identification of a new compound with significantly improved cytotoxic potency and better metabolic stability in human liver microsomes. This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising lead into a viable drug candidate. pharmafeatures.com

Key strategies in lead optimization include:

Modification of Functional Groups: Adding, removing, or swapping functional groups to improve interactions with the biological target. pharmafeatures.com

Scaffold Hopping/Morphing: Making significant changes to the core structure to find new chemical classes with improved properties, as seen with the development of azaindole-based DprE1 inhibitors.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of related compounds to understand which parts of the molecule are crucial for its activity.

The following table details the IC₅₀ values for selected optimized indole derivatives, demonstrating the high potency achieved through these processes.

| Compound Class | Target Enzyme | IC₅₀ Value (µM) |

| Indole-5,6-dicarbonitrile Derivative | MAO-A | 0.006 |

| Indole-5,6-dicarbonitrile Derivative | MAO-B | 0.058 |

| Pyrrolo[3,4-f]indole-5,7-dione Derivative | MAO-A | 0.011 |

This table is interactive. Click on the headers to sort.

Through these sophisticated optimization techniques, scaffolds like this compound serve as the starting point for developing next-generation therapeutics.

Future Research Directions and Translational Perspectives

Structural Optimization for Enhanced Biological Potency and Selectivity

A primary focus of future research will be the structural optimization of the 6-Amino-1H-indole-5-carbonitrile scaffold to enhance biological potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this regard, providing insights into how modifications to the indole (B1671886) core and its substituents influence biological activity. nih.govnih.gov For instance, research on other indole-based compounds has demonstrated that the linkage position between indole rings can significantly impact activity, with certain linkages conforming better to the shape of biological targets like the hydrophobic pocket of viral glycoproteins. nih.gov

The strategic placement of various functional groups on the indole ring will be explored to improve interactions with target proteins. This includes the introduction of different substituents at various positions to modulate the electronic and steric properties of the molecule. For example, studies on other heterocyclic compounds have shown that the presence and position of halogen atoms can be critical for efficacy. nih.gov The goal is to design new analogs with superior binding affinity and specificity for their intended biological targets, thereby maximizing therapeutic effects while minimizing off-target interactions.

Table 1: Key Considerations for Structural Optimization

| Parameter | Rationale | Example from Related Research |

| Linkage Position | Affects the overall shape and ability to fit into target binding sites. | 6-6' linked bisindoles showed better activity than 5-5', 5-6', or 6-5' isomers in HIV fusion inhibition. nih.gov |

| Substituent Effects | Modulates electronic properties, solubility, and interaction with target residues. | Halogenation at specific positions on the indole ring can enhance antibacterial activity. nih.gov |

| Conformational Flexibility | Influences the ability of the molecule to adopt the optimal conformation for binding. | The ability to adopt a more compact shape was associated with higher activity in bisindole compounds. nih.gov |

Elucidation of Comprehensive Mechanisms of Action for Lead Compounds

A deeper understanding of the molecular mechanisms by which lead compounds derived from this compound exert their biological effects is paramount. Future investigations will need to move beyond initial screening and delve into the specific cellular pathways and molecular targets being modulated. This involves identifying the direct binding partners of these compounds and characterizing the downstream signaling events that are triggered.

Techniques such as target-based screening, affinity chromatography, and proteomics can be employed to identify the primary protein targets. Subsequent biochemical and cellular assays will be necessary to validate these interactions and elucidate the functional consequences. For example, in the context of anticancer activity, it would be important to determine if a compound induces apoptosis, inhibits cell proliferation, or affects other cancer hallmarks. d-nb.info Understanding the mechanism of action is critical for predicting potential efficacy and for identifying biomarkers that could be used in future clinical trials. drugbank.com

Exploration of Novel Synthetic Routes with Green Chemistry Principles

The development of efficient and environmentally benign synthetic methods for this compound and its analogs is a significant area for future research. Traditional synthetic routes for indole derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents. rsc.org Adhering to the principles of green chemistry will be crucial for the sustainable production of these compounds. tandfonline.com

Future synthetic strategies will likely focus on multicomponent reactions (MCRs), which offer high atom economy and reduce waste by combining multiple starting materials in a single step. rsc.orgrsc.org The use of greener solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems are also key objectives. rsc.orgresearchgate.netrsc.org For example, recent advancements have demonstrated the synthesis of indole derivatives in water or with the use of recyclable nanocatalysts. researchgate.netresearchgate.net These approaches not only minimize the environmental impact but can also lead to more cost-effective and scalable production processes. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound derivatives, the development and application of advanced spectroscopic techniques for real-time, in situ reaction monitoring will be invaluable. mt.comspectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. mt.commdpi.com

This real-time data provides a deeper understanding of reaction kinetics, mechanisms, and pathways. mt.comrsc.org By monitoring reactions as they occur, chemists can rapidly identify optimal reaction conditions, detect transient intermediates, and ensure reaction completion, leading to improved yields and purity. mdpi.com The integration of in situ spectroscopy with automated reactor systems can further enhance process control and efficiency. mdpi.com

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Advantages |

| FTIR Spectroscopy | Tracks changes in functional groups, providing concentration profiles of key species. mt.com | Non-destructive, provides real-time quantitative data. mt.commdpi.com |

| Raman Spectroscopy | Complements FTIR, particularly for molecules with weak IR absorption. | Can be used in aqueous solutions and for solid-phase reactions. mt.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. researchgate.netnih.gov These computational tools can significantly accelerate the design-test-analyze cycle by predicting the biological activities and physicochemical properties of novel compounds before they are synthesized. nih.govacs.org

Machine learning models, trained on large datasets of known compounds and their activities, can identify promising new molecular structures. nih.govacs.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. harvard.edu Furthermore, AI can be used to predict protein structures, which is crucial for structure-based drug design, and to analyze complex biological data to identify new drug targets and biomarkers. nih.govnih.gov By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space and focus on synthesizing compounds with the highest probability of success. rsc.org

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm substituent positions (e.g., NH₂ at C6 and CN at C5). Aromatic protons appear δ 6.8–7.5 ppm, while NH₂ protons show broad peaks δ ~5 ppm .

- FT-IR : Identify functional groups (NH₂ stretch: ~3400 cm⁻¹; C≡N: ~2200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 158.1 (theoretical: 157.16 g/mol) .

How can researchers resolve contradictions in reported solubility parameters across solvent systems?

Advanced Research Question

Discrepancies often arise from impurities or measurement conditions. To address:

Standardize Solubility Tests : Use saturated solutions in DMSO, DMF, or THF at 25°C under inert atmosphere .

Quantitative Analysis : Employ UV-Vis spectroscopy (λmax ~280 nm) to determine concentration in supernatant after centrifugation .

Control Variables : Document temperature, humidity, and solvent batch effects.

Advanced Research Question

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate energy barriers for cycloadditions or nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. acetonitrile) .

Validation : Compare predicted vs. experimental yields (e.g., 78% calculated vs. 75% observed for a Pd-catalyzed coupling) .

How to address discrepancies in melting point data across studies?

Basic Research Question

Variations arise from impurities or measurement techniques. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.